4-Chloronicotinic acid
Overview
Description
4-Chloronicotinic acid, also known as 4-chloropyridine-3-carboxylic acid, is an organic compound with the molecular formula C₆H₄ClNO₂. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the fourth position of the pyridine ring. This compound is a white to light brown solid and is soluble in organic solvents .
Mechanism of Action
Target of Action
4-Chloronicotinic acid is a building block used in the synthesis of various compounds . .
Mode of Action
It’s worth noting that this compound is used in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization . It’s also used in the synthesis of heterocyclic analogues of xanthone .
Pharmacokinetics
It’s known that the molecular formula of this compound is c6h4clno2 .
Result of Action
It’s known that this compound is used in the synthesis of various other compounds, indicating its role in chemical reactions .
Action Environment
It’s worth noting that bioremediation is a cost-effective and eco-friendly approach for the treatment of pesticide-polluted environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloronicotinic acid can be synthesized from 4-chloropyridine through a two-step process:
Formation of the anion: 4-Chloropyridine is reacted with lithium diisopropylamide in tetrahydrofuran at -78°C under an inert nitrogen atmosphere.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloronicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to other functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Alcohols or other reduced forms of the original compound.
Scientific Research Applications
4-Chloronicotinic acid has a wide range of applications in scientific research:
Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic Acid: Another nicotinic acid derivative with a chlorine atom at the second position of the pyridine ring.
6-Chloronicotinic Acid: A derivative with a chlorine atom at the sixth position.
Nicotinic Acid: The parent compound without any chlorine substitution.
Uniqueness
4-Chloronicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in research and industry .
Properties
IUPAC Name |
4-chloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRGVWZLCZERSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355921 | |
Record name | 4-Chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10177-29-4 | |
Record name | 4-Chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloronicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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